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(Bromomethyl)-2-phenyl-1,3-dioxolane
Authored for Researchers, Scientists, and Drug Development Professionals

Abstract
2-(Bromomethyl)-2-phenyl-1,3-dioxolane, with the chemical formula C10H11BrO2, is a

versatile heterocyclic compound that has garnered interest both as a synthetic intermediate

and as a potential bioactive agent. Its structure incorporates a stable dioxolane ring, which can

function as a protecting group for a ketone, and a reactive bromomethyl group, making it a

valuable building block in organic synthesis. Furthermore, recent studies have identified this

compound as a naturally occurring metabolite with notable antibacterial and antifungal

properties, suggesting its potential for development in the pharmaceutical industry. This

technical guide provides a comprehensive overview of its chemical and physical properties,

detailed experimental protocols for its synthesis and characterization, and an exploration of its

known and potential biological activities.

Chemical and Physical Properties
2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a white to off-white solid or liquid at room

temperature. Its core structure consists of a 1,3-dioxolane ring substituted at the 2-position with
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both a phenyl group and a bromomethyl group.

Property Value Reference

Molecular Formula C10H11BrO2 [1][2]

Molecular Weight 243.1 g/mol [1][2]

Exact Mass 241.99400 u [1]

Melting Point 63-65 °C [1]

Boiling Point 308.1 °C at 760 mmHg [1]

Density 1.449 g/cm³ [1]

Appearance White to off-white solid or liquid

Solubility

Soluble in common organic

solvents such as

dichloromethane, ethyl

acetate, and tetrahydrofuran.

Poorly soluble in water.

Synthesis and Purification
The most common method for the synthesis of 2-(bromomethyl)-2-phenyl-1,3-dioxolane is

the acid-catalyzed ketalization of 2-bromoacetophenone with ethylene glycol.

Experimental Protocol: Synthesis
Reaction: Ketalization of 2-bromoacetophenone

Materials:

2-bromoacetophenone

Ethylene glycol

p-toluenesulfonic acid (catalyst)
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Toluene

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add

2-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-

toluenesulfonic acid (0.05 eq), and toluene.

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water

has been collected in the Dean-Stark trap.

Cool the reaction mixture to room temperature and remove the toluene under reduced

pressure.

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium

bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification
Method: Column Chromatography

Stationary Phase: Silica gel

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate in hexane)

is typically effective. The optimal solvent system should be determined by thin-layer

chromatography (TLC).
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Procedure:

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in

hexane).

Pack a chromatography column with the slurry.

Dissolve the crude 2-(bromomethyl)-2-phenyl-1,3-dioxolane in a minimal amount of

dichloromethane or the mobile phase.

Load the sample onto the top of the silica gel column.

Elute the column with the mobile phase, gradually increasing the polarity if necessary.

Collect fractions and analyze them by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to obtain the

purified 2-(bromomethyl)-2-phenyl-1,3-dioxolane.
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Synthesis Workflow

Reactants:
2-Bromoacetophenone

Ethylene Glycol
p-Toluenesulfonic acid

Toluene

Reflux with Dean-Stark Trap

Ketalization

Workup:
Quench with NaHCO3

Extract with Ethyl Acetate
Wash with Brine

Isolation of Crude Product

Purification:
Column Chromatography

Purification

Characterization:
NMR, IR, MS

Analysis of Pure Product

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of 2-(Bromomethyl)-2-
phenyl-1,3-dioxolane.

Spectroscopic Characterization
The structure of 2-(bromomethyl)-2-phenyl-1,3-dioxolane can be confirmed by various

spectroscopic methods.
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¹H NMR

(CDCl₃)

Chemical Shift

(δ) ppm
Multiplicity Integration Assignment

3.67 s 2H -CH₂Br

3.88-3.96 m 2H -OCH₂CH₂O-

4.17-4.25 m 2H -OCH₂CH₂O-

7.34-7.40 m 3H Aromatic-H

7.50-7.53 m 2H Aromatic-H

¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment

38.4 -CH₂Br

65.9 -OCH₂CH₂O-

107.3 -C(O)₂-

126.1, 128.4, 128.9, 139.7 Aromatic-C

Infrared (IR) Spectroscopy: While a specific spectrum for this compound is not readily available

in public databases, characteristic peaks would be expected for the C-Br stretch (typically 600-

700 cm⁻¹), C-O stretches of the dioxolane ring (around 1000-1200 cm⁻¹), and aromatic C-H

and C=C stretches.

Mass Spectrometry (MS): Mass spectral data is available on public databases such as

PubChem. The fragmentation pattern would likely show loss of the bromine atom and

fragmentation of the dioxolane ring.

Biological Activity and Potential Applications in
Drug Development
Recent research has identified 2-(bromomethyl)-2-phenyl-1,3-dioxolane as a bioactive

compound produced by the marine microorganism Streptomyces bacillaris.[3] This discovery

has opened up avenues for its investigation as a potential therapeutic agent.
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Antimicrobial Activity
Studies on various substituted 1,3-dioxolanes have demonstrated a broad spectrum of

antimicrobial activities. While specific Minimum Inhibitory Concentration (MIC) values for 2-
(bromomethyl)-2-phenyl-1,3-dioxolane are not yet widely published, related dioxolane

derivatives have shown MIC values ranging from 156 to 1250 µg/mL against Gram-positive

bacteria such as Staphylococcus aureus and Enterococcus faecalis, and the fungus Candida

albicans.[3][4]

Hypothetical Mechanism of Action
The precise mechanism of action for 2-(bromomethyl)-2-phenyl-1,3-dioxolane has not been

elucidated. However, the antimicrobial activity of some heterocyclic compounds is attributed to

their ability to induce oxidative stress within the microbial cell. A hypothetical pathway could

involve the generation of reactive oxygen species (ROS), which can lead to damage of cellular

components such as DNA, proteins, and lipids, ultimately resulting in cell death.
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Hypothetical Antimicrobial Signaling Pathway

Microbial Cell

2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Cellular Uptake

Generation of
Reactive Oxygen Species (ROS)

Intracellular Interaction

Oxidative Damage to:
- DNA

- Proteins
- Lipids

Cell Death

Click to download full resolution via product page

Caption: A hypothetical signaling pathway for the antimicrobial action of 2-(Bromomethyl)-2-
phenyl-1,3-dioxolane.

Conclusion
2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a compound of significant interest due to its dual

role as a synthetic intermediate and a potential antimicrobial agent. Its straightforward

synthesis and the reactivity of its functional groups make it a valuable tool for organic chemists.

For drug development professionals, its recently discovered biological activity warrants further

investigation into its mechanism of action, spectrum of activity, and potential for therapeutic
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applications. Future research should focus on obtaining quantitative biological data, elucidating

its precise mode of action, and exploring its structure-activity relationships to optimize its

potential as a lead compound in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. echemi.com [echemi.com]

2. 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | C10H11BrO2 | CID 291574 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. ["2-(Bromomethyl)-2-phenyl-1,3-dioxolane" molecular
weight and formula C10H11BrO2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331520#2-bromomethyl-2-phenyl-1-3-dioxolane-
molecular-weight-and-formula-c10h11bro2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1331520?utm_src=pdf-custom-synthesis
https://www.echemi.com/products/pid_Seven27866-2-bromomethyl-2-phenyl-13-dioxolane.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Bromomethyl_-2-phenyl-1_3-dioxolane
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Bromomethyl_-2-phenyl-1_3-dioxolane
https://www.researchgate.net/figure/In-vitro-antibacterial-and-antifungal-activity-of-1-3-Dioxolane-derivatives_tbl1_51563160
https://www.researchgate.net/publication/257636577_Antibacterial_Activity_of_Substituted_13-Dioxolanes
https://www.benchchem.com/product/b1331520#2-bromomethyl-2-phenyl-1-3-dioxolane-molecular-weight-and-formula-c10h11bro2
https://www.benchchem.com/product/b1331520#2-bromomethyl-2-phenyl-1-3-dioxolane-molecular-weight-and-formula-c10h11bro2
https://www.benchchem.com/product/b1331520#2-bromomethyl-2-phenyl-1-3-dioxolane-molecular-weight-and-formula-c10h11bro2
https://www.benchchem.com/product/b1331520#2-bromomethyl-2-phenyl-1-3-dioxolane-molecular-weight-and-formula-c10h11bro2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1331520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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